2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine 2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 2640880-65-3
VCID: VC11859894
InChI: InChI=1S/C15H18N4O2S/c20-15(18-4-1-2-5-18)12-9-19(6-7-21-12)14-13-11(3-8-22-13)16-10-17-14/h3,8,10,12H,1-2,4-7,9H2
SMILES: C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol

2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

CAS No.: 2640880-65-3

Cat. No.: VC11859894

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine - 2640880-65-3

Specification

CAS No. 2640880-65-3
Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
IUPAC Name pyrrolidin-1-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone
Standard InChI InChI=1S/C15H18N4O2S/c20-15(18-4-1-2-5-18)12-9-19(6-7-21-12)14-13-11(3-8-22-13)16-10-17-14/h3,8,10,12H,1-2,4-7,9H2
Standard InChI Key KETHACFJMUIMOU-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4
Canonical SMILES C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4

Introduction

The compound 2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a heterocyclic organic molecule with potential applications in medicinal chemistry. It incorporates three key structural motifs:

  • A pyrrolidine ring attached via a carbonyl group.

  • A thieno[3,2-d]pyrimidine core, which is a sulfur-containing bicyclic structure.

  • A morpholine ring, known for its bioavailability-enhancing properties.

This compound belongs to the class of thienopyrimidines, which are widely studied for their pharmaceutical relevance, including antiviral, antibacterial, and anticancer activities.

Structural Features and Synthesis

The molecular structure of this compound integrates functional groups that enable diverse chemical interactions:

  • Pyrrolidine Carbonyl Group: Enhances solubility and provides hydrogen-bonding capabilities.

  • Thieno[3,2-d]pyrimidine Core: A pharmacophore known for its biological activity.

  • Morpholine Ring: Improves pharmacokinetics by increasing hydrophilicity.

General Synthetic Pathway:

  • The thieno[3,2-d]pyrimidine framework is typically synthesized via condensation reactions involving thiophene derivatives and nitrogen-containing precursors like aminopyrimidines.

  • The pyrrolidine moiety is introduced through acylation or amidation reactions.

  • Morpholine is incorporated via nucleophilic substitution or coupling reactions.

Pharmacological Potential

Compounds based on thienopyrimidine scaffolds have demonstrated a wide range of biological activities:

  • Antiviral Activity: Thieno[3,2-d]pyrimidines disrupt viral polymerase interactions, showing promise against influenza and other RNA viruses .

  • Antibacterial Properties: The sulfur and nitrogen atoms in the heterocyclic core enhance binding to bacterial enzymes .

  • Antitumor Effects: These compounds inhibit kinases and other cancer-related targets .

Spectroscopic Analysis

Characterization of similar compounds has been performed using:

  • NMR Spectroscopy:

    • Signals for pyrimidine protons typically appear in the aromatic region (7–9 ppm).

    • Morpholine protons are observed as multiplets due to coupling effects.

  • Mass Spectrometry:

    • Molecular ion peaks confirm the molecular weight.

  • IR Spectroscopy:

    • Carbonyl stretching vibrations are observed around 1650–1700 cm1^{-1}.

Example Data Table:

TechniqueObserved Peaks/SignalsInterpretation
NMR (1H)7.5–8.5 ppm (aromatic), 3.5 ppm (morpholine)Aromatic protons; morpholine CH groups
IR Spectroscopy~1680 cm1^{-1}C=O stretching
Mass Spectrometrym/z = Calculated molecular weightConfirms molecular formula

Drug Development

This compound serves as a lead structure for designing drugs targeting:

  • Viral polymerase interfaces (e.g., PA-PB1 interaction in influenza) .

  • Kinase inhibitors for cancer therapy .

Research Tools

It could also be used as a probe molecule in biochemical assays to study protein-ligand interactions.

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